molecular formula C8H8BrI B1288764 1-Bromo-2-ethyl-3-iodobenzene

1-Bromo-2-ethyl-3-iodobenzene

Cat. No.: B1288764
M. Wt: 310.96 g/mol
InChI Key: VQSJZFHKXUYOHR-UHFFFAOYSA-N
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Description

1-Bromo-2-ethyl-3-iodobenzene is a halogenated aromatic compound featuring bromine and iodine substituents at positions 1 and 3, respectively, and an ethyl group at position 2. This article compares it to compounds such as 1-bromo-3-iodobenzene, 1-bromo-4-iodobenzene, and others with mixed halogens or alkyl substituents.

Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

1-bromo-2-ethyl-3-iodobenzene

InChI

InChI=1S/C8H8BrI/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3

InChI Key

VQSJZFHKXUYOHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1I)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analysis and Substituent Effects

The target compound’s structure distinguishes it from analogs through the combination of bromine, iodine, and an ethyl group. Key structural comparisons include:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Features
1-Bromo-3-iodobenzene Br (C1), I (C3) 591-18-4 282.9 Lacks alkyl groups; simpler structure
1-Bromo-4-iodobenzene Br (C1), I (C4) 589-87-7 282.9 Halogens in para positions
1-Bromo-3-chloro-2-iodobenzene Br (C1), Cl (C3), I (C2) 450412-28-9 297.3 Includes chlorine; higher polarity
1-Bromo-3-ethoxy-2-iodobenzene Br (C1), I (C2), OCH2CH3 (C3) 1072944-94-5 327.0 Ethoxy group enhances steric hindrance
4-Bromo-2-chloro-1-iodobenzene Br (C4), Cl (C2), I (C1) 31928-47-9 297.3 Mixed halogens; meta-substituted Cl

Key Observations :

  • Halogen positioning (e.g., para vs. meta) influences dipole moments and crystal packing, as seen in SHELX-refined structures .

Physicochemical Properties

Molecular Weight and Solubility:
  • Halogenated benzenes generally exhibit low water solubility. The ethyl group in the target compound likely further decreases solubility compared to 1-bromo-3-iodobenzene .
  • Molecular weights of analogs range from 282.9 g/mol (1-bromo-3-iodobenzene) to 327.0 g/mol (ethoxy-substituted derivatives) . The target compound’s estimated molecular weight is ~311.9 g/mol (C8H8BrI).
Stability and Handling:
  • Copper stabilization is common for bromo-iodo benzenes to prevent halogen exchange or degradation, as noted for 1-bromo-2-iodobenzene .
  • Safety data for analogs highlight hazards such as respiratory irritation (e.g., 1-bromo-3-chloro-5-fluoro-2-iodobenzene requires careful inhalation management) .

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